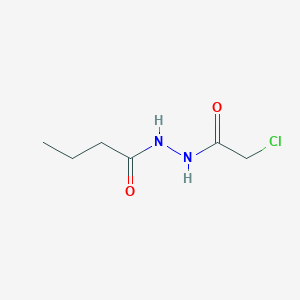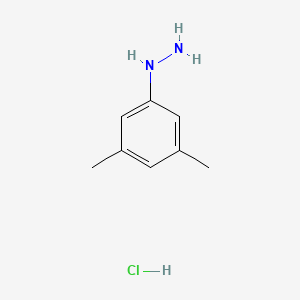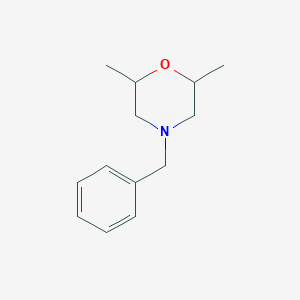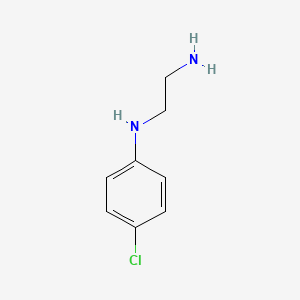
N-(2-氨基乙基)-N-(4-氯苯基)胺
描述
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, also known as N-(2-aminoethyl)-4-chloroaniline (AEPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is an important intermediate in the synthesis of several drugs and other compounds. AEPCA is a colorless liquid that has a sweet odor and is soluble in water. It is a non-toxic, non-volatile, and relatively stable compound.
科学研究应用
功能化席夫碱和配合物
N-(2-氨基乙基)-N-(4-氯苯基)胺参与形成席夫碱,这对于合成与金属离子形成配合物至关重要。这些配合物具有多种应用,包括在材料科学和催化中 (Brianese et al., 1998)。
亲电氨基化反应
这种化学物质在亲电氨基化反应中发挥着重要作用。这些反应在有机合成中至关重要,特别是在构建复杂分子和制药中间体方面 (Bombek et al., 2004)。
聚合物科学
在聚合物科学领域,N-(2-氨基乙基)-N-(4-氯苯基)胺的衍生物被用于制备芳香族聚(胺-亚酰亚胺)。这些聚合物由于其热稳定性和机械性能而具有广泛的应用,适用于高性能材料 (Cheng et al., 2005)。
分子动力学和缓蚀
分子动力学模拟研究使用这种化学物质的衍生物来探索它们作为缓蚀剂的有效性。这在材料科学和工程中具有实际意义,特别是在保护金属免受腐蚀方面 (Kaya et al., 2016)。
抗菌应用
从N-(2-氨基乙基)-N-(4-氯苯基)胺合成的化合物已被检验其抗菌活性。这样的研究对于开发新的药物和治疗感染具有重要意义 (Arora et al., 2013)。
化学合成与表征
这种化合物还用于合成和表征新的化学实体,为化学研究与开发的广泛领域做出贡献 (Nadaf et al., 2019)。
纳米技术和药物输送
在纳米技术中,涉及N-(2-氨基乙基)-N-(4-氯苯基)胺的配合物被用于稳定金纳米颗粒以进行药物输送,展示了其在药物输送系统中的潜力 (Asela et al., 2017)。
环境化学
它在环境化学中找到应用,特别是在分析和提取环境样品中,突显了其在环境监测和修复工作中的作用 (Bagheri et al., 2008)。
属性
IUPAC Name |
N'-(4-chlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHGUZSQPOQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506197 | |
| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-(4-chlorophenyl)amine | |
CAS RN |
14088-84-7 | |
| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

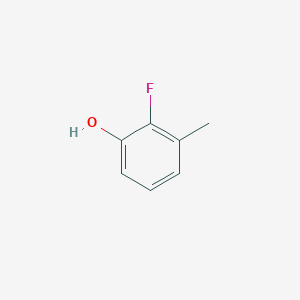
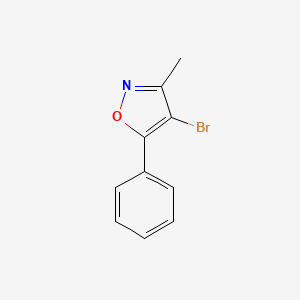
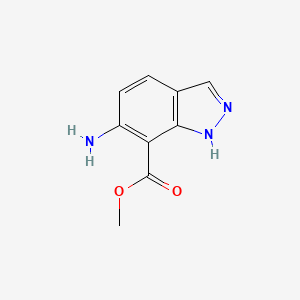
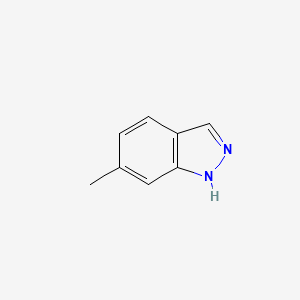
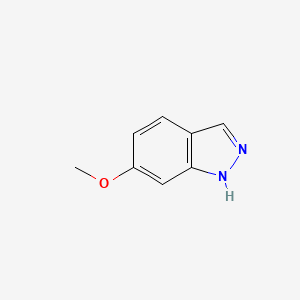
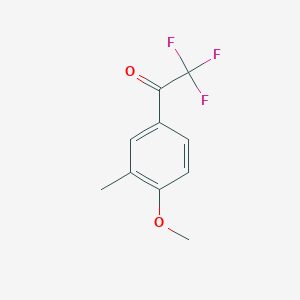
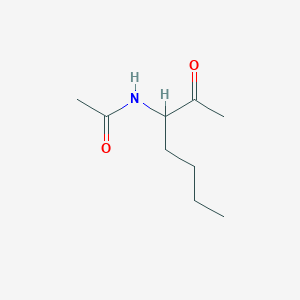
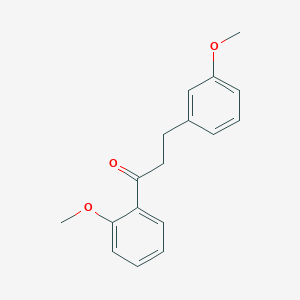
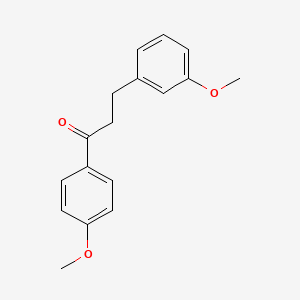
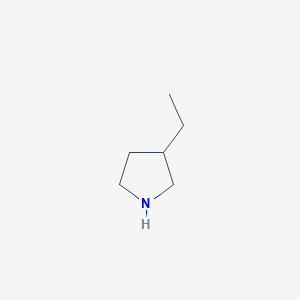
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
